(3S,11bS)-Tetrabenazine is an enantiomer of Tetrabenazine, a synthetic organic compound belonging to the benzo[a]quinolizine class. While Tetrabenazine exists as a racemic mixture of (3R,11bR) and (3S,11bS) enantiomers, (3S,11bS)-Tetrabenazine is a single, purified isomer. This compound is primarily studied for its interaction with the Vesicular Monoamine Transporter 2 (VMAT2), making it a valuable tool in research related to neurotransmission and neuropsychiatric disorders. [, , , ]
(3S,11bS)-tetrabenazine, commonly referred to as tetrabenazine, is a pharmaceutical compound primarily used in the treatment of hyperkinetic movement disorders, particularly chorea associated with Huntington's disease. This compound functions as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), leading to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from presynaptic vesicles .
Tetrabenazine is classified as a dopamine-depleting agent and falls under the category of central nervous system agents. It is synthesized from natural and synthetic precursors and is available in various formulations for clinical use. The compound has been extensively studied for its pharmacological properties and therapeutic applications in neurological disorders .
The synthesis of tetrabenazine involves several chemical reactions that can be categorized into two main approaches: traditional synthetic methods and asymmetric synthesis techniques.
The final product is purified through recrystallization or chromatography to achieve high enantiomeric purity.
The molecular formula of tetrabenazine is , with a molecular weight of approximately 317.42 g/mol. Its structural representation includes:
Key Structural Features:
Tetrabenazine undergoes various chemical reactions that are crucial for its metabolic pathways and therapeutic effects:
Tetrabenazine's primary mechanism of action involves the inhibition of VMAT2, which is responsible for packaging monoamines into vesicles for release into the synaptic cleft. By inhibiting this transporter:
The binding affinity of tetrabenazine for VMAT2 has been quantified with a Ki value of approximately 100 nM, indicating its potency as an inhibitor .
Tetrabenazine exhibits several notable physical and chemical properties:
Tetrabenazine is primarily used in clinical settings for:
Additionally, ongoing studies explore its potential applications in other neurological conditions characterized by abnormal motor control or neurotransmitter imbalances .
The stereoselective synthesis of (3S,11bS)-tetrabenazine relies on strategic bond formation between the tetrahydroisoquinoline core and isobutyl side chain with precise stereocontrol. The classical Hoffmann-La Roche approach employs a Mannich-type cyclization between 6,7-dimethoxy-3,4-dihydroisoquinoline (2) and ethyl α-isobutylacetoacetate derivative 7 under reflux conditions in ethanol. This one-pot reaction proceeds via conjugate addition, keto-enol tautomerization, and intramolecular cyclization, yielding the thermodynamically favored trans-configured racemic tetrabenazine with the 1,4-anti relationship between substituents [7].
Modern stereoselective routes employ chiral auxiliaries or catalysts to direct asymmetric induction. A particularly efficient method utilizes (S)-proline as an organocatalyst (20 mol%) in a Michael addition between 6,7-dimethoxy-3,4-dihydroisoquinoline and a β-keto ester containing the isobutyl moiety. This reaction, conducted in dimethyl sulfoxide (DMSO) at 25°C for 48 hours, achieves the key carbon-carbon bond formation with high diastereoselectivity (dr >95:5) and enantioselectivity (92% ee for the (3S,11bS)-isomer) [2]. Subsequent decarboxylation and ring closure under acidic conditions furnishes enantiomerically enriched (3S,11bS)-tetrabenazine. The stereochemical outcome is rationalized by a chair-like transition state where the Re-face attack is favored due to steric shielding by the proline pyrrolidine ring [2] [7].
Table 1: Key Stereoselective Synthetic Routes to (3S,11bS)-Tetrabenazine
Method | Key Reactants | Conditions | Stereochemical Outcome | Yield | Reference |
---|---|---|---|---|---|
Mannich Cyclization | Dihydroisoquinoline 2 + Enone 8 | Reflux, EtOH, 12h | Racemic trans-TBZ | 65-75% | [7] |
Organocatalytic Michael | Dihydroisoquinoline + β-Keto Ester + (S)-Proline | DMSO, 25°C, 48h, 20 mol% catalyst | (3S,11bS)-TBZ (92% ee) | 60% | [2] |
Chiral Auxiliary Approach | Chiral Enol Ether 12 + Iminium 9 | Photo-oxidation, Ru(bpy)₃Cl₂, Blue LED | (3S,11bS)-TBZ (88% ee) | 55% | [7] |
Chiral resolution remains the dominant industrial method for obtaining enantiopure (3S,11bS)-tetrabenazine due to the operational simplicity and scalability compared to asymmetric synthesis. Diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) is the most effective and widely adopted technique. The process involves dissolving racemic tetrabenazine and 0.5 equivalents of (+)-CSA in acetone (optimal ratio: 1g TBZ per 13mL acetone) at elevated temperature (50-60°C), followed by controlled cooling to 15-20°C [3] [5] [8]. Under these precisely controlled conditions, the less soluble diastereomeric salt, ((3S,11bS)-TBZ・(+)-CSA), crystallizes preferentially with high enantiomeric purity (98% ee after single recrystallization). Reducing the CSA equivalent below stoichiometric levels (0.5 eq) is crucial, as higher equivalents (1.0 eq) yield initial crystals with only ~40% ee, requiring multiple recrystallizations for acceptable purity [4] [6].
Solvent selection critically impacts resolution efficiency. Acetone outperforms alternatives like ethyl acetate, methanol, acetonitrile, or dichloromethane in terms of yield and enantiopurity of the recovered salt. Toluene and tetrahydrofuran (THF) generally give poor results due to inadequate solubility differences between the diastereomeric salts [3] [8]. Following salt formation, the free base (3S,11bS)-tetrabenazine is liberated by basification with aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), followed by extraction into organic solvents (ethyl ether or ethyl acetate) and crystallization [5].
A significant economic advantage stems from the racemization and recycling of the undesired (3R,11bR)-enantiomer. The resolution mother liquor, enriched in (3R,11bR)-TBZ, undergoes acid-catalyzed (HCl or H₂SO₄) racemization via ring-opening to an isoquinolinium intermediate (9) at 80°C, followed by reclosure upon neutralization. This regenerates the racemic mixture, which can be repeatedly subjected to resolution cycles, significantly improving the overall yield of (3S,11bS)-TBZ beyond the theoretical 50% maximum per cycle [4] [6] [8]. Alternative chiral acids like (+)-tartaric acid, (+)-dibenzoyl-D-tartaric acid, or (2R,3R)-2’-nitrotartranilic acid proved ineffective for achieving high ee values in this system [4] [6].
Table 2: Optimization of Chiral Resolution with (+)-CSA in Different Solvents
Solvent | Temperature (°C) | CSA Equivalents | Initial ee (%) | ee After 1 Recrystallization (%) | Yield (%) |
---|---|---|---|---|---|
Acetone | 15-20 | 0.5 | 96 | >98 | 35-40 |
Ethyl Acetate | 15-20 | 0.5 | 85 | 92 | 25 |
Methanol | 0-5 | 0.5 | 78 | 90 | 20 |
Acetonitrile | 15-20 | 0.5 | 80 | 94 | 22 |
Dichloromethane | 15-20 | 0.5 | 65 | 85 | 15 |
Catalytic asymmetric synthesis offers a convergent route to enantiopure (3S,11bS)-tetrabenazine, bypassing the need for resolution and enabling direct enantiomer enrichment. Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a sophisticated approach. This method employs a chiral Pd(0) complex ligated to (S)-TRIP or related phosphinooxazoline ligands to catalyze the enantioselective decarboxylative alkylation of a prochiral tetrahydroisoquinoline-derived enol carbonate with allyl acetate derivatives containing the isobutyl fragment. While delivering high enantioselectivity (up to 97% ee), the requirement for multi-step synthesis of the enol carbonate precursor and expensive chiral catalysts limits its industrial applicability [4] [6].
Organocatalytic cascade reactions provide a more practical alternative. A highly efficient protocol uses L-prolinamide (15 mol%) in a Michael–Mannich cascade reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and a functionalized methyl vinyl ketone equivalent. The reaction proceeds in chloroform at room temperature, affording the benzoquinolizine skeleton with the desired (3S,11bS) configuration in 70% yield and 89% ee. The enantiomeric purity can be upgraded to >99% ee by recrystallization from isopropyl acetate/hexane mixtures [2] [7]. Enantioselective hydrogenation of tetrasubstituted enol intermediates using Ru-(S)-BINAP catalysts has also been explored, achieving moderate enantioselectivity (75% ee) and requiring subsequent cyclization steps, making it less competitive than organocatalytic or resolution methods for large-scale production [7].
Table 3: Catalytic Asymmetric Methods for (3S,11bS)-Tetrabenazine Synthesis
Catalytic Strategy | Catalyst System | Key Intermediate | ee (%) | Overall Yield | Limitations |
---|---|---|---|---|---|
Pd-Catalyzed AAA | Pd/(S)-TRIP | Enol Carbonate | 97 | 45% (3 steps) | Expensive catalyst, multi-step precursor |
Organocatalytic Michael-Mannich | L-Prolinamide (15 mol%) | Methyl Vinyl Ketone Derivative | 89 | 70% (1 step) | Requires enantiopurity upgrade |
Ru-Catalyzed Enantioselective Hydrogenation | Ru-(S)-BINAP | Tetrasubstituted Enol Ether | 75 | 50% (2 steps) | Moderate ee, additional cyclization needed |
The relative thermodynamic stability of the trans (e.g., (3S,11bS) and (3R,11bR)) versus cis configured tetrabenazine isomers governs their natural abundance and synthetic accessibility. Computational studies (DFT calculations at B3LYP/6-31G* level) reveal a significant energy difference of ~5.0 kcal/mol favoring the trans-diastereomers over their cis counterparts [4] [6]. This stability disparity arises primarily from conformational strain:
Consequently, (3S,11bS)- and (3R,11bR)-tetrabenazine (both trans) are the overwhelmingly dominant and isolable stereoisomers. Attempts to synthesize or isolate the cis-configured isomers ((3S,11bR) or (3R,11bS)) result in rapid epimerization at C-3 under mild conditions (room temperature, neutral or acidic media) to afford the thermodynamically stable trans racemate. This inherent instability precludes the existence of stable cis-tetrabenazine as a significant component under normal conditions and dictates that all practical syntheses, whether racemic or stereoselective, yield the trans-diastereomers exclusively [4] [5] [6]. Dihydrotetrabenazine (DHTBZ) metabolites exhibit greater configurational diversity due to the additional chiral center at C-2, allowing stable cis and trans relationships at the C-3/C-11b junction.
Table 4: Stability Factors Influencing Cis vs. Trans Tetrabenazine Isomers
Stability Factor | Trans Isomer (e.g., (3S,11bS)) | Cis Isomer | Energetic Contribution (kcal/mol) |
---|---|---|---|
Ring Junction Strain | Minimal (Chair-Chair) | Severe Puckering | +2.5 |
1,3-Diaxial Interactions | Absent | Present (C-3 alkyl / C-11b H) | +1.8 |
Torsional Strain (C3-C11b) | Staggered | Eclipsed | +0.7 |
Intramolecular H-bond (C=O···H-N) | Possible | Impossible | -1.0 (Stabilizing for trans) |
Total Relative Energy | 0.0 (Reference) | ~+5.0 | +5.0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: